1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid (THIQ-B) belongs to the class of isoquinoline alkaloids . These natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered significant attention due to its potential in developing novel analogs with potent biological activity.
Synthesis Analysis
The core scaffold of THIQ-B can be synthesized using various strategies. Commonly used synthetic methods involve boronate coupling reactions , where boronic acids react with suitable electrophiles. These reactions allow for the introduction of functional groups at the 7-position of the tetrahydroisoquinoline ring .
Scientific Research Applications
Anticancer Applications
1,2,3,4-Tetrahydroisoquinoline derivatives, including those with boronic acid, have been studied for their potential as anticancer agents. These derivatives have shown potent cytotoxicity against various cancer cell lines. For instance, the synthesis of substituted tetrahydroisoquinolines has been explored, with certain analogs demonstrating significant anti-cancer activity in vitro against breast cancer cell lines (Redda et al., 2010).
Chemical Synthesis and Drug Development
The structural motif of 1,2,3,4-tetrahydroisoquinoline is crucial in various natural products and therapeutic leads. Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been significant for synthesizing alkaloids with diverse biological activities (Kaur & Kumar, 2020). Additionally, novel strategies for the asymmetric synthesis of chiral tetrahydroisoquinolines have been developed, expanding their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Local Anesthetic Activity
Some tetrahydroisoquinoline derivatives have been evaluated for their local anesthetic activity. These compounds, including the boronic acid variants, showed promising local anesthetic effects in in vivo studies (Azamatov et al., 2023).
Catalysis and Chemical Transformations
Tetrahydroisoquinolines, including those with boronic acid groups, are used in various catalytic processes. For example, they undergo redox-neutral annulations with dual C–H bond functionalization, indicating their potential in complex chemical transformations (Zhu & Seidel, 2017).
Therapeutic Applications Beyond Cancer
Tetrahydroisoquinolines have been explored for a range of therapeutic applications beyond cancer. They have been studied for their potential in treating diseases like malaria, cardiovascular and metabolic disorders, and central nervous system disorders. This includes patents covering various therapeutic activities of tetrahydroisoquinoline derivatives (Singh & Shah, 2017).
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11-13H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKONQBUQRHSUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCNC2)C=C1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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